4-[(4-Methylquinolin-2-yl)amino]benzoic acid
Overview
Description
4-[(4-Methylquinolin-2-yl)amino]benzoic acid is an organic compound with the molecular formula C17H14N2O2. It is a derivative of benzoic acid and quinoline, featuring a quinoline ring substituted with a methyl group at the 4-position and an amino group at the 2-position, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylquinolin-2-yl)amino]benzoic acid typically involves the following steps:
Formation of 4-Methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination: The 4-methylquinoline is then subjected to amination using reagents such as ammonia or amines under high temperature and pressure conditions.
Coupling with Benzoic Acid: The resulting 4-methylquinoline-2-amine is then coupled with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylquinolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the quinoline ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-[(4-carboxyquinolin-2-yl)amino]benzoic acid.
Reduction: Formation of 4-[(4-aminoquinolin-2-yl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methylquinolin-2-yl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(4-Methylquinolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyquinolin-2-yl)amino]benzoic acid
- 4-[(4-Chloroquinolin-2-yl)amino]benzoic acid
- 4-[(4-Methoxyquinolin-2-yl)amino]benzoic acid
Uniqueness
4-[(4-Methylquinolin-2-yl)amino]benzoic acid is unique due to the presence of the methyl group on the quinoline ring, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-[(4-methylquinolin-2-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-10-16(19-15-5-3-2-4-14(11)15)18-13-8-6-12(7-9-13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZQIVZAGMFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206204 | |
Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57575-41-4 | |
Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057575414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-Methylquinolin-2-yl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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